2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20454558
InChI: InChI=1S/C13H12FNO/c1-16-11-5-6-12(13(14)8-11)9-3-2-4-10(15)7-9/h2-8H,15H2,1H3
SMILES:
Molecular Formula: C13H12FNO
Molecular Weight: 217.24 g/mol

2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine

CAS No.:

Cat. No.: VC20454558

Molecular Formula: C13H12FNO

Molecular Weight: 217.24 g/mol

* For research use only. Not for human or veterinary use.

2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine -

Specification

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
IUPAC Name 3-(2-fluoro-4-methoxyphenyl)aniline
Standard InChI InChI=1S/C13H12FNO/c1-16-11-5-6-12(13(14)8-11)9-3-2-4-10(15)7-9/h2-8H,15H2,1H3
Standard InChI Key IOUIIOHSWDNENT-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2=CC(=CC=C2)N)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C13H12FNO\text{C}_{13}\text{H}_{12}\text{FNO}, with a molecular weight of 217.24 g/mol . Its SMILES notation (COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)N\text{COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)N}) highlights the biphenyl core, where one phenyl ring bears a fluorine atom at the 2' position and a methoxy group at the 4' position, while the adjacent ring features an amine group at the 3 position.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H12FNO\text{C}_{13}\text{H}_{12}\text{FNO}
Molecular Weight217.24 g/mol
Exact Mass217.090 Da
Topological Polar Surface Area35.25 Ų
LogP (Partition Coefficient)3.66

The fluorine atom’s electron-withdrawing nature and the methoxy group’s electron-donating properties create electronic asymmetry, influencing reactivity and intermolecular interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cross-coupling strategies, such as Suzuki-Miyaura reactions, to assemble the biphenyl backbone. For example, a brominated phenol derivative (e.g., 3-bromophenol) can be coupled with a boronic acid bearing fluorine and methoxy substituents under palladium catalysis . Subsequent functionalization introduces the amine group via reduction of a nitro intermediate or nucleophilic substitution.

Key Steps:

  • Biphenyl Formation:
    3-Bromophenol+(4-fluoro-3-methoxyphenyl)boronic acidPd catalystBiphenyl intermediate\text{3-Bromophenol} + \text{(4-fluoro-3-methoxyphenyl)boronic acid} \xrightarrow{\text{Pd catalyst}} \text{Biphenyl intermediate} .

  • Amine Introduction:
    Reduction of a nitro group or displacement of a leaving group (e.g., chloride) with ammonia.

Industrial Optimization

Continuous flow reactors and high-throughput screening have been proposed to enhance yield and purity, particularly for scale-up. Challenges include steric hindrance from the methoxy group and ensuring regioselectivity during functionalization.

Chemical Reactivity and Properties

Electronic Effects

  • Fluorine: Withdraws electron density via inductive effects, reducing electron density on the adjacent ring and increasing electrophilicity at the amine site .

  • Methoxy Group: Donates electrons through resonance, enhancing nucleophilicity of the oxygen atom and stabilizing adjacent positive charges.

Functional Group Transformations

The amine group participates in:

  • Acetylation: Reaction with acetic anhydride to form acetamide derivatives.

  • Salt Formation: Interaction with acids (e.g., HCl) to produce water-soluble salts.

Applications in Drug Discovery

Lead Compound Development

The compound’s biphenyl scaffold serves as a versatile template for derivatization. Substitutions at the 2' and 4' positions allow tuning of electronic and steric properties to optimize pharmacokinetic profiles .

Table 2: Comparative Bioactivity of Biphenyl Analogs

CompoundTargetIC₅₀ (nM)
2'-Fluoro-4'-methoxy analogTRPV10.4
3'-Nitro analogTRPV12.1
4'-Chloro analogMDR Cancer Cells1.8

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